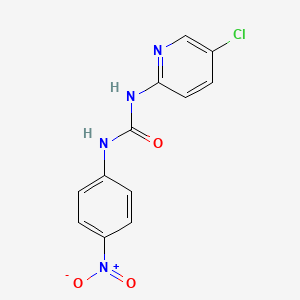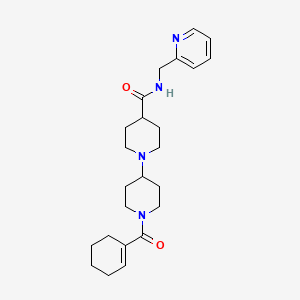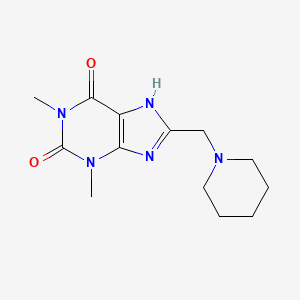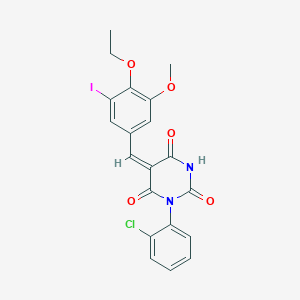
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea, also known as NPC-1161B, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of urea derivatives and is synthesized through a multistep process.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to have potent herbicidal activity against a wide range of weeds. In medicine, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In material science, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been studied for its potential as a building block for the synthesis of new materials.
作用機序
The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In herbicidal applications, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. In anticancer applications, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to have various biochemical and physiological effects, depending on the application. In herbicidal applications, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to inhibit the growth of weeds by disrupting the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates. In anticancer applications, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has several advantages for lab experiments, including its potent activity, high selectivity, and low toxicity. However, it also has some limitations, such as its relatively high cost and limited availability.
将来の方向性
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea. In agriculture, there is a need for the development of new herbicides with improved selectivity and reduced environmental impact, and N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has the potential to meet these needs. In medicine, there is a need for the development of new anticancer agents with improved efficacy and reduced toxicity, and N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has the potential to meet these needs as well. In material science, there is a need for the development of new materials with improved properties, and N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has the potential to serve as a building block for the synthesis of such materials.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea have been discussed in this paper. N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea has the potential to make significant contributions to the fields of agriculture, medicine, and material science, and further research is needed to fully explore its potential.
合成法
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea is synthesized through a multistep process that involves the reaction of 2-chloro-5-nitropyridine with potassium phthalimide, followed by the reaction of the resulting compound with 4-nitrophenyl isocyanate. The final step involves the reaction of the resulting compound with ammonium hydroxide to yield N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)urea.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3/c13-8-1-6-11(14-7-8)16-12(18)15-9-2-4-10(5-3-9)17(19)20/h1-7H,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPLJGAPGKYFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6036971 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5182484.png)
![2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)

![N-methyl-N-(2-pyridinylmethyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5182522.png)
![{3-(2-fluorobenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5182523.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B5182529.png)

![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)

![2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)